molecular formula C10H16FIN2O B2682258 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856042-78-8

3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2682258
CAS No.: 1856042-78-8
M. Wt: 326.154
InChI Key: LVDJOBYMWCLOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a butoxymethyl group, a fluoroethyl group, and an iodine atom attached to the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the butoxymethyl, fluoroethyl, and iodine substituents. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(butoxymethyl)-1-(2-chloroethyl)-4-iodo-1H-pyrazole
  • 3-(butoxymethyl)-1-(2-bromoethyl)-4-iodo-1H-pyrazole
  • 3-(butoxymethyl)-1-(2-methyl)-4-iodo-1H-pyrazole

Uniqueness

3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs

Properties

IUPAC Name

3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FIN2O/c1-2-3-6-15-8-10-9(12)7-14(13-10)5-4-11/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDJOBYMWCLOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1I)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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